N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide
Description
N-[4-(1H-Pyrrol-1-yl)phenyl]benzenesulfonamide is a sulfonamide derivative featuring a pyrrole moiety attached to the para position of the benzene ring. This compound serves as a scaffold for synthesizing bioactive molecules, particularly in anticancer research. Its synthesis involves reacting 4-aminobenzenesulfonamide precursors with 2,5-dimethoxytetrahydrofuran under acidic conditions to introduce the pyrrole ring . Key structural characteristics include:
Properties
IUPAC Name |
N-(4-pyrrol-1-ylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-21(20,16-6-2-1-3-7-16)17-14-8-10-15(11-9-14)18-12-4-5-13-18/h1-13,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABDSRXJQSRVOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-amino-N-(aryl/heteroaryl)benzenesulfonamides with 2,5-dimethoxytetrahydrofuran. The reaction is carried out in the presence of glacial acetic acid and p-dioxane as solvents, under reflux conditions for 24 hours . After cooling to room temperature and standing overnight, the product is isolated and purified.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Pharmaceutical Development
Anticancer Activity
N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide has been identified as a potent inhibitor of carbonic anhydrase and a modulator of the Wnt/β-catenin signaling pathway. These properties suggest its potential as an anticancer agent, especially against multidrug-resistant cancer cells. The compound's ability to inhibit specific enzymes involved in tumor growth has been demonstrated through various studies, indicating its multifaceted therapeutic potential .
Mechanism of Action
The dual-targeting ability of this compound allows it to interact with multiple biological pathways. For instance, it effectively inhibits carbonic anhydrase, which plays a crucial role in tumor growth and survival . Additionally, its modulation of the Wnt/β-catenin pathway is significant, as this pathway is often dysregulated in cancer .
Structure-Activity Relationship (SAR) Studies
Research has shown that modifications to the molecular structure of this compound can enhance its anticancer activity. For example, derivatives with different aryl or heteroaryl substitutions have been synthesized and evaluated for their efficacy against various cancer cell lines, including HeLa, HCT-116, and MCF-7. One notable derivative exhibited an IC50 value of 3 µM against HCT-116 cells, demonstrating significant cytotoxicity .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 28 | HCT-116 | 3 | Inhibition of carbonic anhydrase |
| 28 | MCF-7 | 5 | Modulation of Wnt/β-catenin signaling |
| 28 | HeLa | 7 | Induction of apoptosis |
These findings underscore the importance of structure modifications in enhancing the therapeutic efficacy of sulfonamide derivatives.
Broader Implications in Medicinal Chemistry
This compound represents a class of compounds that combine sulfonamide and pyrrole functionalities. The presence of these moieties contributes to their biological activity, making them valuable candidates in drug design for various diseases beyond cancer, including anti-inflammatory and anti-infective applications .
Mechanism of Action
The mechanism by which N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide exerts its effects involves several molecular targets and pathways:
Apoptosis Induction: The compound promotes apoptosis in cancer cells by inducing caspase activity and increasing the population of apoptotic cells.
Cell Cycle Arrest: It causes cell cycle arrest in the G2/M phase, preventing cancer cells from proliferating.
Enzyme Inhibition: The compound inhibits specific enzymes involved in cancer cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Insights :
- Synthetic Efficiency : Yields vary significantly (52–86%), influenced by steric and electronic effects of substituents. Methoxy groups (Compound 39) enhance reactivity compared to bulkier pyridazinyl groups (Compound 40) .
- Melting Points : Electron-withdrawing groups (e.g., pyrimidinyl in Compound 37) increase melting points due to enhanced crystallinity, while methoxy groups (Compound 39) reduce it .
Structural and Spectroscopic Differences
- IR Spectroscopy : All compounds show NH (~3300 cm⁻¹), C=N (~1600 cm⁻¹), and C=C (~1500 cm⁻¹) stretches, confirming sulfonamide and aromatic frameworks .
- ¹H NMR : Chemical shifts for pyrrole protons (δ ~6.2–6.9 ppm) remain consistent, while sulfonamide NH protons (δ ~10–12 ppm) shift depending on substituent electronegativity .
Anticancer Activity
- Target Compound : Exhibits moderate anticancer activity (IC₅₀ ~10–50 μM) against human cancer cell lines, attributed to the pyrrole moiety’s planar structure enabling DNA intercalation .
- Analogues :
Enzyme Inhibition
- Carbonic Anhydrase (CA) : Pyrazoline-containing benzenesulfonamides () show CA inhibition (Kᵢ ~50–200 nM), superior to pyrrole derivatives, likely due to pyrazoline’s hydrogen-bonding capacity .
- Liver X Receptor (LXR): Trifluoromethyl-substituted analogues (T0901317, ) activate LXRs at nanomolar concentrations, highlighting the role of fluorinated groups in receptor binding .
Pharmacological and Physicochemical Properties
Biological Activity
N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, particularly as an anticancer agent and in enzyme inhibition.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrole moiety linked to a benzenesulfonamide group. Its molecular formula is , with a molecular weight of approximately 250.317 g/mol. The presence of the sulfonamide functional group is crucial for its biological activity, particularly in targeting specific enzymes and pathways.
This compound primarily targets human carbonic anhydrase (hCA), an enzyme involved in the reversible hydration of carbon dioxide. The compound acts as an inhibitor of hCA, which subsequently affects the Wnt/β-catenin signaling pathway. This pathway is critical in various cellular processes, including tumor growth and metastasis. The inhibition leads to the suppression of target genes such as MYC, Fgf20, and Sall4, which are associated with cancer progression and cell proliferation .
Anticancer Activity
Research indicates that this compound demonstrates promising anticancer properties. It has been evaluated against several human cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Notably, it has been shown to induce apoptosis in these cells, promoting cell cycle arrest at the G2/M phase and activating caspases, which are essential for the apoptotic process .
Enzyme Inhibition
The compound exhibits significant inhibitory effects on carbonic anhydrase, which plays a role in maintaining pH balance and regulating ion transport within cells. This inhibition can impact tumor microenvironments, making it a candidate for further studies in cancer therapeutics.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Studies : In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines. The most active derivatives showed IC50 values in the low micromolar range, indicating potent anticancer activity .
- Mechanistic Insights : Investigations into its mechanism revealed that this compound disrupts critical signaling pathways involved in cell survival and proliferation. This dual-targeting approach enhances its therapeutic potential against multidrug-resistant cancer cells.
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis highlighted key structural features that enhance biological activity. Modifications to the pyrrole ring or sulfonamide group can significantly influence potency and selectivity against specific targets .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Key Findings |
|---|---|---|---|
| 4-Methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide | Structure | Anticancer, Enzyme Inhibition | Effective against multidrug-resistant cells; dual inhibition of hCA and Wnt/β-catenin pathways. |
| N,N-Dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide | Structure | Antibacterial, Antitumor | Suppresses cell growth; increases ATP levels during antibody production. |
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide and its derivatives?
The synthesis typically involves coupling 4-aminophenylpyrrole with benzenesulfonyl chloride under basic conditions. Key steps include:
- Step 1 : Activation of the sulfonyl group via chlorination.
- Step 2 : Nucleophilic substitution at the para-amine position of the pyrrole-containing aryl ring.
- Step 3 : Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures). Yields vary (52–86%) depending on substituents and reaction optimization (e.g., temperature, solvent polarity) .
Q. How is the structural integrity of this compound validated experimentally?
A combination of techniques is used:
- X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., C–S bond: ~1.76 Å; S–N bond: ~1.63 Å) .
- NMR spectroscopy : ¹H NMR confirms pyrrole proton signals at δ 6.2–6.5 ppm and sulfonamide NH at δ 10.2–10.5 ppm .
- IR spectroscopy : Sulfonamide S=O stretches observed at ~1150–1350 cm⁻¹ .
Q. What in vitro assays are used to evaluate the anticancer potential of this compound?
- Cell viability assays : MTT or SRB tests against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values reported in the 5–20 µM range .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.
- Mechanistic studies : Western blotting for caspase-3/9 activation or PARP cleavage .
Advanced Research Questions
Q. How can QSAR models guide the optimization of this compound derivatives for enhanced bioactivity?
- Descriptor selection : Use topological polar surface area (TPSA), logP, and dipole moments to correlate with cytotoxicity .
- Statistical validation : Multiple linear regression (MLR) or partial least squares (PLS) analysis with R² > 0.85 and cross-validated Q² > 0.6.
- Case study : Electron-withdrawing groups (e.g., CF₃) at the sulfonamide phenyl ring improve potency by 3–5-fold .
Q. What crystallographic software tools are recommended for resolving structural ambiguities in sulfonamide derivatives?
- SHELX suite : SHELXL for refinement (R-factor < 0.05) and SHELXD for phase problem resolution in X-ray data .
- PLATON : Validates hydrogen bonding (e.g., N–H···O=S interactions) and π-π stacking distances (~3.5–4.0 Å) .
Q. How do metabolic studies inform the pharmacokinetic profile of this compound?
- In vivo models : Administer radiolabeled compound to rats; collect bile/urine for LC-MS analysis.
- Key metabolites : Hydroxylation at the pyrrole ring (m/z +16) and sulfonamide cleavage (m/z −156) .
- CYP450 inhibition : Use human liver microsomes to assess metabolic stability (e.g., t₁/₂ > 60 min suggests suitability for oral dosing) .
Q. What strategies address discrepancies in reported biological activity across studies?
- Experimental variables : Compare cell line origins (e.g., ATCC vs. non-authenticated lines), passage numbers, and assay protocols .
- Solubility effects : Use DMSO concentration ≤0.1% to avoid cytotoxicity artifacts.
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05) .
Q. How can molecular docking predict binding modes to therapeutic targets like carbonic anhydrase IX?
- Software : AutoDock Vina or Schrödinger Glide.
- Protocol :
Prepare protein (PDB: 3IAI) by removing water and adding charges.
Define active site using co-crystallized ligand coordinates.
Score poses using binding energy (ΔG < −8 kcal/mol indicates strong affinity).
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
